
(2,6-Dimethylpyridin-1-ium-1-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylpyridin-1-ium-1-yl)boranuide is an organic boron compound known for its utility in organic synthesis. It is a colorless solid that serves as a reducing agent and a Lewis acid. This compound is often used in the reduction of aldehydes, ketones, and other functional groups in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide typically involves the reaction of pyridine with borane under suitable conditions. One common method is to react pyridine with borane in dimethylformamide (DMF) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpyridin-1-ium-1-yl)boranuide undergoes various types of chemical reactions, including:
Reduction: It is commonly used to reduce aldehydes and ketones to their corresponding alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction Reactions: Typically carried out in the presence of solvents like tetrahydrofuran (THF) or DMF, with the compound acting as the reducing agent.
Substitution Reactions: Often involve reagents like halides or other nucleophiles that can displace the boron atom.
Major Products Formed
Alcohols: From the reduction of aldehydes and ketones.
Substituted Pyridines: From substitution reactions where the boron atom is replaced.
Scientific Research Applications
(2,6-Dimethylpyridin-1-ium-1-yl)boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and in the preparation of metal-organic compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug synthesis and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide involves its role as a reducing agent and Lewis acid. It donates electrons to electrophilic centers, facilitating the reduction of functional groups. The boron atom in the compound interacts with nucleophiles, enabling various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine-borane: Another boron compound with similar reducing properties.
Pyridine-borane: A simpler analog used in similar reduction reactions.
Uniqueness
(2,6-Dimethylpyridin-1-ium-1-yl)boranuide is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boron compounds. Its ability to act as both a reducing agent and a Lewis acid makes it versatile in various chemical reactions .
Properties
IUPAC Name |
(2,6-dimethylpyridin-1-ium-1-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BN/c1-6-4-3-5-7(2)9(6)8/h3-5H,1-2,8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHVFNXLBSAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][N+]1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-42-6 |
Source


|
| Record name | (T-4)-(2,6-Dimethylpyridine)trihydroboron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
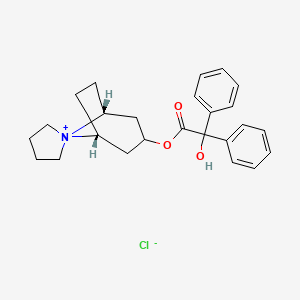
![(1S,2R,7S,10R,11R,15R,17R,21R,22R)-7,21-dihydroxy-1,2,6,6,10,17,22-heptamethyl-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.017,20]tetracos-13-en-18-one](/img/structure/B7981388.png)
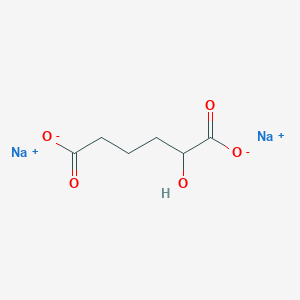


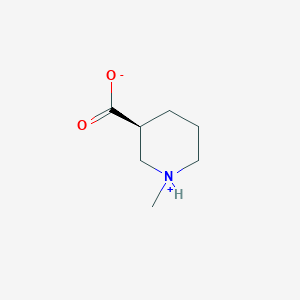

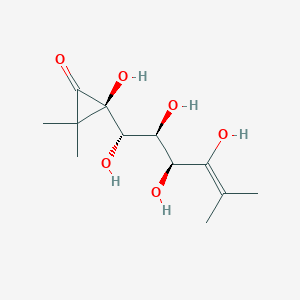
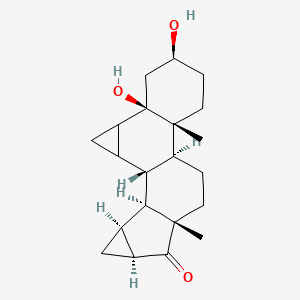
![cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B7981462.png)
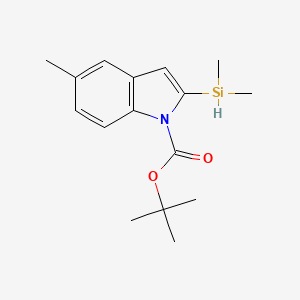
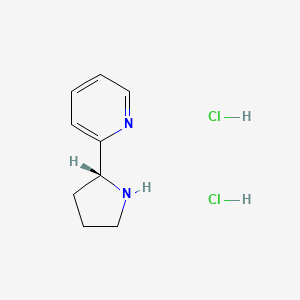
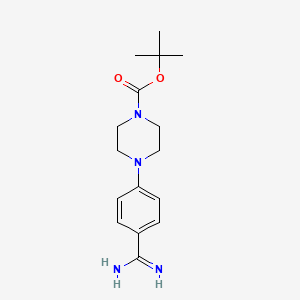
![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B7981492.png)
